REACTION_CXSMILES
|
C[O:2][C:3]1[CH:11]=[C:10]2[C:6]([CH2:7][CH2:8][CH:9]2[NH:12][CH3:13])=[CH:5][CH:4]=1.C[O:15][C:16]1[CH:24]=[C:23]2[C:19]([CH2:20][CH2:21][CH:22]2[NH2:25])=[CH:18][CH:17]=1.C(O[CH2:29][CH3:30])=O.[H-].[H-].[H-].[H-].[Li+].[Al+3]>>[CH3:13][NH:12][CH:9]1[C:10]2[C:6](=[CH:5][CH:4]=[C:3]([OH:2])[CH:11]=2)[CH2:7][CH2:8]1.[CH2:29]([NH:25][CH:22]1[C:23]2[C:19](=[CH:18][CH:17]=[C:16]([OH:15])[CH:24]=2)[CH2:20][CH2:21]1)[CH3:30].[OH:2][C:3]1[CH:11]=[C:10]2[C:6]([CH2:7][CH2:8][CH:9]2[NH2:12])=[CH:5][CH:4]=1 |f:3.4.5.6.7.8|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=CC=C2CCC(C2=C1)NC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=CC=C2CCC(C2=C1)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[H-].[H-].[H-].[Li+].[Al+3]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CNC1CCC2=CC=C(C=C12)O
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)NC1CCC2=CC=C(C=C12)O
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=C2CCC(C2=C1)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C[O:2][C:3]1[CH:11]=[C:10]2[C:6]([CH2:7][CH2:8][CH:9]2[NH:12][CH3:13])=[CH:5][CH:4]=1.C[O:15][C:16]1[CH:24]=[C:23]2[C:19]([CH2:20][CH2:21][CH:22]2[NH2:25])=[CH:18][CH:17]=1.C(O[CH2:29][CH3:30])=O.[H-].[H-].[H-].[H-].[Li+].[Al+3]>>[CH3:13][NH:12][CH:9]1[C:10]2[C:6](=[CH:5][CH:4]=[C:3]([OH:2])[CH:11]=2)[CH2:7][CH2:8]1.[CH2:29]([NH:25][CH:22]1[C:23]2[C:19](=[CH:18][CH:17]=[C:16]([OH:15])[CH:24]=2)[CH2:20][CH2:21]1)[CH3:30].[OH:2][C:3]1[CH:11]=[C:10]2[C:6]([CH2:7][CH2:8][CH:9]2[NH2:12])=[CH:5][CH:4]=1 |f:3.4.5.6.7.8|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=CC=C2CCC(C2=C1)NC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=CC=C2CCC(C2=C1)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[H-].[H-].[H-].[Li+].[Al+3]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CNC1CCC2=CC=C(C=C12)O
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)NC1CCC2=CC=C(C=C12)O
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=C2CCC(C2=C1)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C[O:2][C:3]1[CH:11]=[C:10]2[C:6]([CH2:7][CH2:8][CH:9]2[NH:12][CH3:13])=[CH:5][CH:4]=1.C[O:15][C:16]1[CH:24]=[C:23]2[C:19]([CH2:20][CH2:21][CH:22]2[NH2:25])=[CH:18][CH:17]=1.C(O[CH2:29][CH3:30])=O.[H-].[H-].[H-].[H-].[Li+].[Al+3]>>[CH3:13][NH:12][CH:9]1[C:10]2[C:6](=[CH:5][CH:4]=[C:3]([OH:2])[CH:11]=2)[CH2:7][CH2:8]1.[CH2:29]([NH:25][CH:22]1[C:23]2[C:19](=[CH:18][CH:17]=[C:16]([OH:15])[CH:24]=2)[CH2:20][CH2:21]1)[CH3:30].[OH:2][C:3]1[CH:11]=[C:10]2[C:6]([CH2:7][CH2:8][CH:9]2[NH2:12])=[CH:5][CH:4]=1 |f:3.4.5.6.7.8|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=CC=C2CCC(C2=C1)NC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=CC=C2CCC(C2=C1)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[H-].[H-].[H-].[Li+].[Al+3]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CNC1CCC2=CC=C(C=C12)O
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)NC1CCC2=CC=C(C=C12)O
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=C2CCC(C2=C1)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |